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Compound of Interest

(3-Aminopropoxy)benzene
Compound Name:
hydrochloride

Cat. No.: B113068

(3-Aminopropoxy)benzene hydrochloride is a deceptively simple molecule that serves as a
cornerstone in the synthesis of complex chemical entities, particularly within the pharmaceutical
and materials science landscapes. Its structure, featuring a terminal primary amine, a flexible
propyl linker, and a stable phenyl ether, offers a trifecta of chemical handles that researchers
can exploit for molecular elaboration. The hydrochloride salt form enhances its stability and
improves its handling characteristics, making it a reliable reagent in multi-step synthetic
campaigns.

This guide provides an in-depth exploration of (3-Aminopropoxy)benzene hydrochloride,
moving beyond basic data to offer insights into its synthesis, characterization, and strategic
application. Authored from the perspective of a senior application scientist, the following
sections are designed to equip researchers, chemists, and drug development professionals
with the practical and theoretical knowledge required to effectively utilize this compound in their
work. We will delve into the causality behind experimental choices, present self-validating
analytical protocols, and ground all claims in authoritative references.

PART 1: Molecular Structure and Physicochemical
Profile

The utility of (3-Aminopropoxy)benzene hydrochloride stems directly from its molecular
architecture. The combination of an aromatic ring, an ether linkage, an aliphatic chain, and an
ammonium salt dictates its reactivity, solubility, and spectroscopic signature.
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Chemical Identity and Core Structure

The molecule consists of a phenoxy group connected via a three-carbon propyl chain to an
amino group, which is protonated to form the hydrochloride salt. This structure is fundamental
to its role as a versatile linker and pharmacophore component.

Caption: Molecular structure of (3-Aminopropoxy)benzene hydrochloride.

Physicochemical and Identification Data

A precise understanding of the compound's properties is critical for its effective use in
experimental design, ensuring accurate stoichiometry and appropriate reaction conditions.

Property Value Source
CAS Number 83708-39-8 [11[2]
Molecular Formula CoH14CINO [1112]
Molecular Weight 187.67 g/mol [1][2]
Appearance .Cok.)rless. to pale yellow 3]
liquid/solid

Purity Typically 297% [1]
SMILES CIL.LNCCCOC1=CC=CC=C1 [2]

JTWGNQQRTPIYSJ-
InChl Key [2]
UHFFFAOYSA-N

PART 2: Synthesis and Spectroscopic
Characterization

The synthesis and rigorous confirmation of (3-Aminopropoxy)benzene hydrochloride's
structure are foundational steps for its application in research. This section provides a validated
protocol and the analytical framework for its characterization.

A Representative Synthetic Workflow
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A common and reliable method to synthesize the parent amine involves the O-alkylation of
phenol with a protected 3-aminopropanol derivative, followed by deprotection. The final step
involves treatment with hydrochloric acid to yield the target salt. The use of a protecting group,
such as a phthalimide, is crucial to prevent the amine from acting as a competing nucleophile
during the alkylation step.
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Caption: Generalized workflow for the synthesis of (3-Aminopropoxy)benzene HCI.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example adapted from established organic synthesis
principles for ether formation and amine deprotection.

Step 1: N-(3-phenoxypropyl)phthalimide Synthesis

e To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add
phenol (9.4 g, 0.1 mol), N-(3-bromopropyl)phthalimide (26.8 g, 0.1 mol), and potassium
carbonate (20.7 g, 0.15 mol).

e Add 100 mL of N,N-Dimethylformamide (DMF) as the solvent.
o Heat the reaction mixture to 80-90 °C with vigorous stirring.

» Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting
material (phenol) is consumed (typically 6-8 hours).

 After cooling to room temperature, pour the reaction mixture into 500 mL of cold water.

o Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to
yield the protected intermediate.

Step 2: Deprotection and Salt Formation
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e Suspend the dried N-(3-phenoxypropyl)phthalimide (0.1 mol) in 150 mL of ethanol in a 500
mL round-bottom flask.

e Add hydrazine hydrate (7.5 mL, 0.15 mol) to the suspension.

e Heat the mixture to reflux for 4 hours. A thick white precipitate of phthalhydrazide will form.
o Cool the mixture and acidify with concentrated HCI to pH ~1.

« Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

o Concentrate the filtrate under reduced pressure to obtain a crude solid.

o Recrystallize the crude product from an ethanol/ether mixture to yield pure (3-
Aminopropoxy)benzene hydrochloride as a white crystalline solid.

Self-Validating Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is non-negotiable. The
combination of NMR, IR, and MS provides a comprehensive and self-validating "fingerprint" of
the molecule.

Technique Expected Observations

Multiplet, ~7.2-7.4 ppm (3H, Ar-H); Multiplet,
~6.9-7.0 ppm (2H, Ar-H); Triplet, ~4.1 ppm (2H,

1H NMR 0O-CHz2); Broad singlet, ~8.2 ppm (3H, NHs*);
Triplet, ~3.1 ppm (2H, N-CHz2); Quintet, ~2.1
ppm (2H, CH2-CH2-CH3)

3200-2800 (broad, N-H stretch of amine salt);
3050-3030 (C-H aromatic stretch); 2960-2850

IR (cm™2) (C-H aliphatic stretch)[4]; 1600, 1490 (C=C
aromatic ring stretch); 1240 (C-O ether stretch)
[4]

Expected m/z for the free base [M+H]*:

MS (ESk) 152.1070
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Protocol: NMR Sample Preparation

Accurately weigh 5-10 mg of the synthesized (3-Aminopropoxy)benzene hydrochloride.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-ds or D20) in a clean
NMR tube. DMSO-ds is often preferred as the amine protons are readily observable.

Vortex the tube gently to ensure complete dissolution.

Acquire *H and 3C NMR spectra according to standard instrument parameters.

PART 3: Utility in Drug Discovery and Medicinal
Chemistry

The (3-Aminopropoxy)benzene moiety is more than a simple linker; it is a privileged structural
motif found in numerous biologically active compounds. Its utility arises from a combination of
favorable properties. The ether linkage is metabolically robust, the propyl chain provides
optimal spacing and conformational flexibility to position functional groups for receptor binding,
and the primary amine serves as a versatile handle for diversification.

Role as a Versatile Synthetic Scaffold

The terminal amine of (3-Aminopropoxy)benzene is a nucleophilic site ripe for chemical
modification. It can be readily acylated, alkylated, or used in reductive amination to build a
diverse library of compounds from a single, common intermediate. This strategy is highly
efficient in early-stage drug discovery for structure-activity relationship (SAR) studies. The
phenoxy group can also be substituted at the aromatic ring in earlier synthetic steps to explore
electronic and steric effects.[5]
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Caption: Synthetic diversification of the (3-Aminopropoxy)benzene scaffold.

Precursor to Pharmacologically Active Agents

The aryloxypropylamine structure is a key component in many pharmaceuticals. For instance,
analogs of this compound are crucial for synthesizing selective alA-adrenergic receptor
antagonists like Silodosin, which is used to treat benign prostatic hyperplasia.[5] In these
molecules, the (3-Aminopropoxy)benzene unit correctly orients other functional groups within
the receptor's binding pocket, highlighting its importance as a pharmacophore. Its presence in
various central nervous system (CNS) agents and cardiovascular drugs further underscores its
value in medicinal chemistry.[6]

PART 4: Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when handling any chemical reagent. The
hydrochloride salt form of (3-Aminopropoxy)benzene presents specific hazards that must be
managed.

Hazard Profile and Personal Protective Equipment (PPE)

The compound is classified as an irritant and may be harmful if swallowed or inhaled.[7][8]
Prolonged or repeated exposure should be avoided.[3]
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Hazard Category Precautionary Statement

Causes serious eye irritation.[7] Wear chemical
Eye Contact )
safety goggles or a face shield.[3]

) Causes skin irritation.[7][8] Wear nitrile or other
Skin Contact ) )
appropriate protective gloves.[3]

May cause respiratory irritation.[7][8] Use only in

Inhalation a well-ventilated area or a chemical fume hood.

[3]

) Harmful if swallowed.[7] Do not eat, drink, or
Ingestion . .
smoke when using this product.[9]

Recommended Storage and Disposal

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away
from strong oxidizing agents.[7] Disposal: Dispose of contents and container to an approved
waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

(3-Aminopropoxy)benzene hydrochloride is a quintessential example of a molecular building
block whose value is defined by its structural versatility and chemical reliability. For the
research scientist and drug development professional, a thorough understanding of its
synthesis, characterization, and safe handling is essential for unlocking its full potential. From
its role as a dependable precursor in complex synthetic routes to its presence as a core
scaffold in pharmacologically active molecules, this compound remains a vital tool in the
arsenal of modern chemistry. This guide has provided the in-depth technical framework
necessary to leverage its properties with expertise, confidence, and safety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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